![molecular formula C14H26N2O4 B1394527 Tert-butyl 4-[(2-methoxy-2-oxoethyl)(methyl)amino]piperidine-1-carboxylate CAS No. 1306739-57-0](/img/structure/B1394527.png)
Tert-butyl 4-[(2-methoxy-2-oxoethyl)(methyl)amino]piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-[(2-methoxy-2-oxoethyl)(methyl)amino]piperidine-1-carboxylate is a chemical compound with the molecular formula C14H26N2O4 . It has an average mass of 286.367 Da and a monoisotopic mass of 286.189270 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H24N2O4/c1-12(2,3)19-11(17)15-7-5-13(14,6-8-15)9-10(16)18-4/h5-9,14H2,1-4H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
This compound has a molecular weight of 272.34 . It is recommended to be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Synthesis Techniques
Tert-butyl 4-[(2-methoxy-2-oxoethyl)(methyl)amino]piperidine-1-carboxylate and its derivatives have been synthesized using various techniques, optimizing yields and streamlining reaction steps. For example, one key intermediate of Vandetanib, a structurally similar compound, was synthesized through acylation, sulfonation, and substitution processes, showcasing a methodological approach in the synthesis of complex organic compounds (Wang et al., 2015). Similarly, a compound with a piperidine structure was synthesized starting from oxoacetic acid, going through multiple steps including reductive amination and deprotection to produce the desired product (Vaid et al., 2013).
Molecular and Crystal Structure Analysis
The molecular and crystal structures of derivatives of this compound have been extensively studied. In one study, X-ray diffraction analysis was employed to confirm the structures of synthesized compounds, revealing intricate details about their molecular geometry and intermolecular interactions (Kulkarni et al., 2016). Another study reported the synthesis and molecular structure of a related compound, emphasizing the significance of bond lengths and angles typical for piperazine-carboxylate structures (Mamat et al., 2012).
Biological and Medicinal Applications
Activation of Ion Channels
A derivative of this compound, known as GW542573X, has been identified as a selective activator of the SK1 subtype of small-conductance Ca2+-activated K+ channels. This compound distinguishes itself by its unique mechanism of action and selectivity, offering potential therapeutic applications in modulating cellular functions (Hougaard et al., 2009).
Key Intermediate in Biotin Synthesis
Tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, a derivative, plays a crucial role as an intermediate in the synthesis of Biotin, a vital water-soluble vitamin. This compound's synthesis and its importance in metabolic processes highlight its significance in biochemical pathways (Qin et al., 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
properties
IUPAC Name |
tert-butyl 4-[(2-methoxy-2-oxoethyl)-methylamino]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)16-8-6-11(7-9-16)15(4)10-12(17)19-5/h11H,6-10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMXNXMTLDREDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(C)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801119896 | |
Record name | 1-Piperidinecarboxylic acid, 4-[(2-methoxy-2-oxoethyl)methylamino]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801119896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1306739-57-0 | |
Record name | 1-Piperidinecarboxylic acid, 4-[(2-methoxy-2-oxoethyl)methylamino]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1306739-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 4-[(2-methoxy-2-oxoethyl)methylamino]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801119896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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